molecular formula C8H8Cl2N2O2 B12983022 Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

Cat. No.: B12983022
M. Wt: 235.06 g/mol
InChI Key: ZGUYFOUAUWDULC-UHFFFAOYSA-N
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Description

Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.07 g/mol It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate typically involves the reaction of 3,6-dichloro-4-methylpyridazine with ethyl chloroformate under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8Cl2N2O2

Molecular Weight

235.06 g/mol

IUPAC Name

ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

InChI

InChI=1S/C8H8Cl2N2O2/c1-3-14-8(13)5-4(2)6(9)11-12-7(5)10/h3H2,1-2H3

InChI Key

ZGUYFOUAUWDULC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN=C1Cl)Cl)C

Origin of Product

United States

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